3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane ring, a naphthyridine core, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
Construction of the naphthyridine core: This step often involves condensation reactions between suitable aromatic compounds.
Attachment of the dimethylphenyl group: This can be done through substitution reactions, where the dimethylphenyl group is introduced to the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one: This compound shares some structural similarities but differs in its functional groups and overall structure.
Other naphthyridine derivatives: Compounds with similar naphthyridine cores but different substituents.
Uniqueness
3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine stands out due to its unique combination of an azepane ring, a naphthyridine core, and a dimethylphenyl group
Properties
IUPAC Name |
azepan-1-yl-[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-16-8-10-19(14-17(16)2)27-22-20-11-9-18(3)26-23(20)25-15-21(22)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYLWAWZZUATOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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